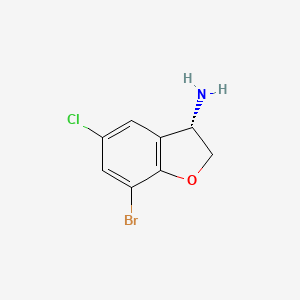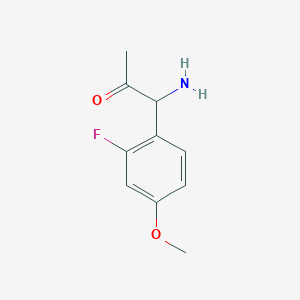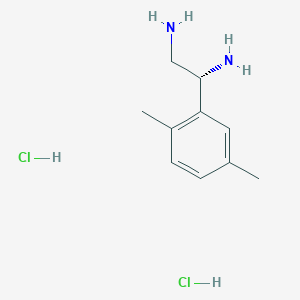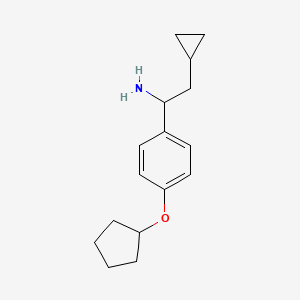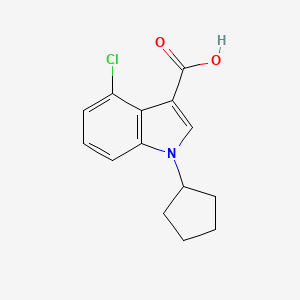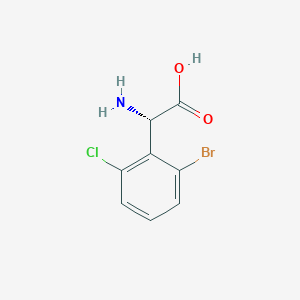
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)aceticacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound is known for its unique structural properties, which include a bromine and chlorine-substituted phenyl ring attached to an amino acetic acid moiety. The presence of these halogen atoms imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-6-chlorobenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Condensation Reactions: The amino acid moiety can participate in condensation reactions to form peptides or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Secondary amines and other reduced forms.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Bromo-6-chlorophenyl)amino]benzeneacetic acid
- Sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate
Uniqueness
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
Clave InChI |
LFNZVSDQLGYYIU-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Br)[C@@H](C(=O)O)N)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)


![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)


![Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate](/img/structure/B13048151.png)
